molecular formula C17H17ClN2O5 B5788034 N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

Cat. No. B5788034
M. Wt: 364.8 g/mol
InChI Key: YYOKQBFKUOANDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, commonly known as CAY10603, is a chemical compound used in scientific research. It is a small molecule inhibitor of the protein phosphatase 2A (PP2A), which is involved in a variety of cellular processes. CAY10603 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Mechanism of Action

CAY10603 inhibits the activity of N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, a protein phosphatase that regulates various cellular processes such as cell growth, differentiation, and apoptosis. N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is overexpressed in many cancers, and its inhibition by CAY10603 leads to the inhibition of cancer cell growth and induction of apoptosis. In neurodegenerative diseases, N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is involved in the abnormal accumulation of proteins such as tau and alpha-synuclein, which leads to neuronal damage and death. CAY10603 inhibits N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide activity, which reduces the accumulation of these proteins and protects neurons from damage and death. In viral infections, N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is involved in the replication of viruses, and its inhibition by CAY10603 leads to the inhibition of viral replication.
Biochemical and Physiological Effects
CAY10603 has various biochemical and physiological effects on cells. Its inhibition of N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide leads to the activation of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival. CAY10603 also induces the activation of the tumor suppressor protein p53, which leads to the induction of apoptosis. In neurodegenerative diseases, CAY10603 reduces the accumulation of abnormal proteins such as tau and alpha-synuclein, which leads to the protection of neurons from damage and death. In viral infections, CAY10603 inhibits the replication of viruses, which leads to the inhibition of viral spread and infection.

Advantages and Limitations for Lab Experiments

CAY10603 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various cellular and animal models, and its mechanism of action is well understood. CAY10603 has potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections, which makes it a valuable tool for drug discovery and development. However, CAY10603 also has some limitations for lab experiments. Its specificity for N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide may be limited, as it may inhibit other phosphatases at high concentrations. Its effects may also be cell type-specific, as different cells may have different levels of N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide expression and activity.

Future Directions

There are several future directions for the study of CAY10603. One direction is the further elucidation of its mechanism of action, particularly its specificity for N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide and its effects on other cellular processes. Another direction is the development of more potent and specific inhibitors of N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide based on the structure of CAY10603. Additionally, the therapeutic potential of CAY10603 in various diseases needs to be further explored in preclinical and clinical studies. Finally, the development of CAY10603 derivatives with improved pharmacokinetic and pharmacodynamic properties is also a future direction for the study of this compound.

Synthesis Methods

CAY10603 can be synthesized using a multi-step process. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The second step involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 3,4-dimethoxybenzenecarboximidamide in the presence of a base such as triethylamine. The resulting product is CAY10603.

Scientific Research Applications

CAY10603 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the growth of cancer cells and induces apoptosis (programmed cell death). CAY10603 has also been shown to have neuroprotective effects, as it protects neurons from damage and death in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, CAY10603 has been shown to have antiviral properties, as it inhibits the replication of viruses such as hepatitis C virus and human immunodeficiency virus (HIV).

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-22-13-7-5-11(18)9-12(13)17(21)25-20-16(19)10-4-6-14(23-2)15(8-10)24-3/h4-9H,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOKQBFKUOANDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}-3,4-dimethoxybenzenecarboximidamide

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